
Désferrioxamine mésylate
Vue d'ensemble
Description
La déféroxamine mésylate est un agent chélateur principalement utilisé pour traiter la toxicité aiguë du fer ou de l'aluminium. Il s'agit d'un dérivé de la déféroxamine, un produit naturel isolé de la bactérie Streptomyces pilosus. La déféroxamine mésylate se lie au fer et à l'aluminium libres dans le sang, formant des complexes stables qui sont excrétés par les reins .
Applications De Recherche Scientifique
Clinical Applications
1.1 Iron Overload and Toxicity Management
Deferoxamine mesylate is primarily indicated for the treatment of conditions associated with excess iron, such as:
- Hemochromatosis : A genetic disorder leading to excessive iron absorption.
- Iron Overload from Blood Transfusions : Common in patients with thalassemia or sickle cell disease.
- Aluminum Toxicity : Particularly relevant in patients undergoing dialysis.
The compound binds free iron in the bloodstream, facilitating its excretion through urine, thereby reducing tissue damage associated with iron overload .
1.2 Neuroprotection After Intracerebral Hemorrhage
Recent studies indicate that deferoxamine mesylate may play a significant role in neuroprotection following intracerebral hemorrhage (ICH). A multicenter phase 2 trial assessed its safety and efficacy in patients with ICH. Results suggested that deferoxamine mesylate could slow hematoma absorption and reduce edema, although further investigations are necessary to confirm these findings .
- Clinical Trial Findings :
Research Applications
2.1 Role in Neurodegenerative Disorders
Deferoxamine mesylate has been explored for its potential in treating neurodegenerative diseases by mitigating oxidative stress and iron-induced neuronal damage. Studies have demonstrated its protective effects against ferroptosis (a form of regulated cell death) in neuronal cells, suggesting a promising avenue for conditions like Alzheimer's and Parkinson's disease .
2.2 Wound Healing and Radiation-Induced Injury
Recent research highlights deferoxamine's potential in treating chronic wounds and radiation-induced soft tissue injuries due to its angiogenic and antioxidant properties. Animal models have shown that deferoxamine treatment improves blood flow and collagen structure in damaged tissues . This suggests that it may enhance recovery from radiation therapy by promoting tissue repair mechanisms.
- Mechanism of Action :
Case Studies
Mécanisme D'action
Target of Action
Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .
Mode of Action
Deferoxamine mesylate acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .
In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .
Biochemical Pathways
The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .
Pharmacokinetics
Deferoxamine mesylate is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .
Result of Action
By chelating excess iron and aluminum, deferoxamine mesylate reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .
Action Environment
The action of deferoxamine mesylate can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .
Analyse Biochimique
Biochemical Properties
Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .
Cellular Effects
Deferoxamine mesylate has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .
Molecular Mechanism
The mechanism of action of deferoxamine mesylate involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .
Temporal Effects in Laboratory Settings
Deferoxamine mesylate is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .
Dosage Effects in Animal Models
The effects of deferoxamine mesylate vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .
Metabolic Pathways
Deferoxamine mesylate is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .
Transport and Distribution
Deferoxamine mesylate is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .
Subcellular Localization
The subcellular localization of deferoxamine mesylate is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de la déféroxamine mésylate implique plusieurs étapes. Initialement, la déféroxamine B est isolée du bouillon de fermentation de Streptomyces pilosus. La déféroxamine B est ensuite convertie en son sel mésylate par une série d'étapes de purification, y compris la chromatographie sur résine d'adsorption, la précipitation et la cristallisation .
Méthodes de production industrielle : En milieu industriel, la déféroxamine mésylate est produite en reconstituant la déféroxamine mésylate pour injection. Cela implique de dissoudre le composé dans un solvant approprié et de le diluer davantage pour une infusion intraveineuse .
Analyse Des Réactions Chimiques
Types de réactions : La déféroxamine mésylate subit principalement des réactions de chélation.
Réactifs et conditions communs : Le processus de chélation se produit généralement dans des conditions physiologiques, la déféroxamine mésylate se liant au fer ou à l'aluminium libres dans le sang. La réaction est facilitée par la présence de groupes d'acide hydroxamique dans la molécule, qui ont une forte affinité pour les ions métalliques .
Principaux produits formés : Les principaux produits de ces réactions sont la ferrioxamine et l'aluminoxamine, qui sont des complexes stables, solubles dans l'eau, excrétés par les reins .
4. Applications de la recherche scientifique
La déféroxamine mésylate a un large éventail d'applications de recherche scientifique :
Médecine : Elle est largement utilisée pour traiter les conditions de surcharge en fer, telles que la thalassémie et l'hémochromatose, et la toxicité de l'aluminium chez les patients sous dialyse De plus, elle a été étudiée pour son potentiel à promouvoir l'angiogenèse et la cicatrisation.
5. Mécanisme d'action
La déféroxamine mésylate exerce ses effets en se liant au fer et à l'aluminium libres dans le sang. Les groupes d'acide hydroxamique de la molécule ont une forte affinité pour le fer trivalent et l'aluminium, formant des complexes stables qui empêchent ces métaux de participer à des réactions chimiques nocives. Ces complexes sont ensuite excrétés par les reins .
Composés similaires :
Déférasirox : Un autre chélateur du fer utilisé pour traiter la surcharge chronique en fer.
Défériprone : Un chélateur du fer oral utilisé pour le traitement de la surcharge en fer chez les patients atteints de thalassémie.
Unicité : La déféroxamine mésylate est unique en sa capacité à former des complexes stables à la fois avec le fer et l'aluminium, ce qui la rend polyvalente pour traiter à la fois la toxicité du fer et de l'aluminium. Sa forte affinité pour le fer trivalent et l'aluminium, combinée à sa capacité à être administrée par plusieurs voies (intramusculaire, intraveineuse et sous-cutanée), la distingue des autres agents chélateurs .
Comparaison Avec Des Composés Similaires
Deferasirox: Another iron chelator used to treat chronic iron overload.
Deferiprone: An oral iron chelator used for the treatment of iron overload in thalassemia patients.
Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .
Activité Biologique
Deferoxamine mesylate (DFO) is a hexadentate iron chelator that plays a significant role in various biological activities, particularly in the context of iron overload conditions and neuroprotection. This article explores its biological activity, efficacy in clinical settings, and underlying mechanisms.
Overview of Deferoxamine Mesylate
Chemical Structure and Properties:
- Chemical Name: N4-[5-[[4-[[5-(Acetylhydroxyamino)pentyl]amino-1,4-dioxobutyl]hydroxyamino]pentyl]-N-(5-aminopentyl)-1-N-hydroxybutanediamide methanesulfonate.
- Molecular Formula: C25H48N6O8S.
DFO is primarily used to treat iron overload in conditions such as thalassemia major and sickle cell disease, where repeated blood transfusions lead to excess iron accumulation. It also exhibits potential therapeutic effects in neurological disorders and conditions involving oxidative stress.
- Iron Chelation:
- Neuroprotective Effects:
- Hypoxia Mimetic:
Efficacy in Intracerebral Hemorrhage (ICH)
A multicenter, randomized controlled trial investigated the safety and efficacy of DFO in patients with spontaneous ICH. The study involved 294 participants who received either DFO (32 mg/kg/day) or a placebo for three days post-hemorrhage onset.
- Primary Outcome: Good clinical outcome defined by a modified Rankin Scale score of 0-2 at day 90.
- Results:
- In the DFO group, 34% achieved favorable outcomes compared to 33% in the placebo group, indicating no significant difference (adjusted absolute risk difference: 0.6%) .
- Serious adverse events were reported in 27% of the DFO group versus 33% in the placebo group, suggesting a comparable safety profile .
Impact on Edema and Hematoma Absorption
Another study focused on the effects of DFO on edema following ICH. The results indicated:
- Relative Edema Volume: Significantly lower in the DFO group compared to controls on days 4, 8, and 15 post-treatment (P < 0.05).
- Hematoma Absorption: Slower in the control group compared to those receiving DFO, suggesting a potential role for DFO in managing post-hemorrhagic complications .
Data Summary
Study Focus | Outcome Measure | DFO Group Results | Control Group Results |
---|---|---|---|
ICH Clinical Trial | Good clinical outcome (mRS score) | 34% achieved mRS score 0-2 | 33% achieved mRS score 0-2 |
Edema Post-ICH | Relative edema volume | Lower at days 4, 8, 15 (P < 0.05) | Higher relative edema volume |
Hematoma Absorption | Relative absorption rates | Slower absorption | Faster absorption |
Propriétés
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIJAWJANBQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N6O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037649 | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-14-7 | |
Record name | Deferoxamine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deferoxamine mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferoxamine mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deferoxamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deferoxamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFEROXAMINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.